molecular formula C4H4ClNO B2769856 3-Chloro-5-methylisoxazole CAS No. 54536-85-5

3-Chloro-5-methylisoxazole

Cat. No. B2769856
CAS RN: 54536-85-5
M. Wt: 117.53
InChI Key: HAIYJMDKRRQFAJ-UHFFFAOYSA-N
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Description

3-Chloro-5-methylisoxazole is a chemical compound with the molecular formula C4H4ClNO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular weight of 3-Chloro-5-methylisoxazole is 117.53366 . Isoxazoles are five-membered heterocyclic compounds, and the presence of the labile N–O bond in the isoxazole ring allows for various transformations .


Chemical Reactions Analysis

Isoxazoles can undergo a series of transformations due to the labile N–O bond in the isoxazole ring . For instance, the key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .

Scientific Research Applications

Safety and Hazards

3-Chloro-5-methylisoxazole is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Isoxazoles, including 3-Chloro-5-methylisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring the biological activities of isoxazoles .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-methylisoxazole are yet to be identified. It binds to biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding (through the n) and π–π stacking (by the unsaturated 5-membered ring) . More research is needed to elucidate the specific interactions of 3-Chloro-5-methylisoxazole with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have a broad spectrum of pharmacological properties , suggesting that they may affect multiple biochemical pathways

Result of Action

Isoxazole derivatives have been reported to exhibit a variety of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects

properties

IUPAC Name

3-chloro-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYJMDKRRQFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54536-85-5
Record name 3-chloro-5-methyl-1,2-oxazole
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